molecular formula C18H24N4O3S B11233541 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

Cat. No.: B11233541
M. Wt: 376.5 g/mol
InChI Key: OFOZZGSQUQCWNQ-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a sulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with appropriate reagents. The triazole ring is then introduced via a cycloaddition reaction, followed by the incorporation of the sulfanyl group through a nucleophilic substitution reaction. Finally, the propylacetamide moiety is attached using standard amide coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated, nitrated benzodioxepin derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The benzodioxepin ring may interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The sulfanyl group may participate in redox reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-thiol
  • 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

Uniqueness

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is unique due to its combination of a benzodioxepin ring, a triazole ring, and a sulfanyl group

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide

InChI

InChI=1S/C18H24N4O3S/c1-3-8-19-16(23)12-26-18-21-20-17(22(18)4-2)13-6-7-14-15(11-13)25-10-5-9-24-14/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,19,23)

InChI Key

OFOZZGSQUQCWNQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1CC)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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